molecular formula C9H16BrNO B8775707 2-Bromo-1-(3,3-dimethylpiperidin-1-yl)ethanone CAS No. 138280-22-5

2-Bromo-1-(3,3-dimethylpiperidin-1-yl)ethanone

Cat. No. B8775707
CAS RN: 138280-22-5
M. Wt: 234.13 g/mol
InChI Key: NYSFZKXOXDNBRM-UHFFFAOYSA-N
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Description

2-Bromo-1-(3,3-dimethylpiperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C9H16BrNO and its molecular weight is 234.13 g/mol. The purity is usually 95%.
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properties

CAS RN

138280-22-5

Molecular Formula

C9H16BrNO

Molecular Weight

234.13 g/mol

IUPAC Name

2-bromo-1-(3,3-dimethylpiperidin-1-yl)ethanone

InChI

InChI=1S/C9H16BrNO/c1-9(2)4-3-5-11(7-9)8(12)6-10/h3-7H2,1-2H3

InChI Key

NYSFZKXOXDNBRM-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCN(C1)C(=O)CBr)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 3,3-dimethylpiperidine (10 g) and triethylamine (12.3 ml) in dry dichloromethane (50 ml) was added dropwise to an ice-cold solution of bromoacetyl bromide (7.7 ml) in dry dichloromethane (100 ml). The mixture was stirred at 23° for 18 h then recooled to 0°. Iced water (200 ml) was added and the layers separated. The aqueous layer was further extracted with dichloromethane (2×200 ml) then the combined extracts were washed with 2N HCl (200 ml) and saturated brine (200 ml), dried and evaporated to give the title compound (17.28 g) as a brown oil.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
12.3 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
7.7 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 3,3-dimethylpiperidine (250 mg) in dichloromethane (3 ml) was added an aqueous solution of 5N sodium hydroxide (1.1 ml), bromoacetyl chloride (0.2 ml) was added dropwise thereto on an ice bath, and the solution was stirred for 1 hour at room temperature. The solution was extracted with diethyl ether, then sequentially washed with an aqueous solution of 10% citric acid and brine, dried over anhydrous magnesium sulfate, and then the solvent was evaporated in vacuo to provide the title compound (420 mg).
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

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